molecular formula C15H21Cl2N3S B1487384 2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride CAS No. 2068783-58-2

2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride

Cat. No. B1487384
CAS RN: 2068783-58-2
M. Wt: 346.3 g/mol
InChI Key: FHNNEACNDJVSHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinoline and piperazine, both of which are heterocyclic compounds widely used in medicinal chemistry. Quinoline derivatives are known for their antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . Piperazine derivatives also exhibit a wide range of biological activities and are used in the treatment of various diseases .


Molecular Structure Analysis

The compound contains a quinoline ring and a piperazine ring, connected by an ethanethiol group. The presence of these rings may influence the compound’s reactivity and biological activity. The dihydrochloride indicates that the compound is a salt, which could affect its solubility and stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the overall charge, and the steric bulk of the substituents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some quinoline derivatives act by intercalating into DNA, while some piperazine derivatives act as neurotransmitter receptor antagonists .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and studied in more detail. Alternatively, if it has interesting chemical reactivity, it could be used as a building block for the synthesis of other compounds .

properties

IUPAC Name

2-(4-quinolin-2-ylpiperazin-1-yl)ethanethiol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S.2ClH/c19-12-11-17-7-9-18(10-8-17)15-6-5-13-3-1-2-4-14(13)16-15;;/h1-6,19H,7-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNNEACNDJVSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCS)C2=NC3=CC=CC=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride
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2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride
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2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride
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2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride
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2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride
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2-(4-Quinolin-2-ylpiperazin-1-yl)ethanethiol dihydrochloride

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